5-Benzyl-7-iodoquinolin-8-ol
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Overview
Description
5-Benzyl-7-iodoquinolin-8-ol is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of a benzyl group at the 5th position, an iodine atom at the 7th position, and a hydroxyl group at the 8th position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-7-iodoquinolin-8-ol typically involves the iodination of quinoline derivatives followed by benzylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 7th position of the quinoline ring. The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-7-iodoquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form a quinone derivative.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 5-benzylquinolin-8-ol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 5-Benzylquinolin-8-ol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Benzyl-7-iodoquinolin-8-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to other bioactive quinoline derivatives.
Industry: Utilized in the development of novel materials and chemical sensors
Mechanism of Action
The mechanism of action of 5-Benzyl-7-iodoquinolin-8-ol is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural features. The hydroxyl group at the 8th position and the iodine atom at the 7th position may play crucial roles in its biological activity. These functional groups can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
Clioquinol: 5-Chloro-7-iodoquinolin-8-ol, an antifungal and antibacterial agent.
Iodoquinol: 5-Iodo-8-quinolinol, used as an antiprotozoal agent.
Chloroiodoquin: 5-Chloro-7-iodoquinolin-8-ol, similar to clioquinol but with different pharmacological properties
Uniqueness
5-Benzyl-7-iodoquinolin-8-ol is unique due to the presence of the benzyl group at the 5th position, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H12INO |
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Molecular Weight |
361.18 g/mol |
IUPAC Name |
5-benzyl-7-iodoquinolin-8-ol |
InChI |
InChI=1S/C16H12INO/c17-14-10-12(9-11-5-2-1-3-6-11)13-7-4-8-18-15(13)16(14)19/h1-8,10,19H,9H2 |
InChI Key |
MIGAMPABBIYAHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C3=C2C=CC=N3)O)I |
Origin of Product |
United States |
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